molecular formula C10H12N4NaO8PS B13804587 sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate

sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate

Cat. No.: B13804587
M. Wt: 402.26 g/mol
InChI Key: GREYBJMHJMHVNQ-SCYBNJGFSA-M
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Description

Sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the phosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in studying cellular processes and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications, including its use in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate can be compared with other similar compounds, such as nucleotides and nucleotide analogs. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of a purine base, ribose sugar, and phosphate group, which confer distinct biochemical and pharmacological properties.

List of Similar Compounds:
  • Adenosine triphosphate (ATP)
  • Guanosine monophosphate (GMP)
  • Cytidine diphosphate (CDP)
  • Thymidine triphosphate (TTP)

These compounds, while similar in structure, have unique roles and applications in various biological and chemical processes.

Properties

Molecular Formula

C10H12N4NaO8PS

Molecular Weight

402.26 g/mol

IUPAC Name

sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate

InChI

InChI=1S/C10H13N4O8PS.Na/c15-5-6(16)9(14-3-13-4-1-11-2-12-8(4)14)20-7(5)10(22-24)21-23(17,18)19;/h1-3,5-7,9-10,15-16,24H,(H2,17,18,19);/q;+1/p-1/t5-,6+,7-,9+,10?;/m0./s1

InChI Key

GREYBJMHJMHVNQ-SCYBNJGFSA-M

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(OP(=O)(O)O)O[S-])O)O.[Na+]

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)C(OP(=O)(O)O)O[S-])O)O.[Na+]

Origin of Product

United States

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